molecular formula C10H16ClNO2 B6245064 methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, Mixture of diastereomers CAS No. 2408970-25-0

methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, Mixture of diastereomers

Cat. No.: B6245064
CAS No.: 2408970-25-0
M. Wt: 217.7
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Description

Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a cyclohexyl group attached to a prop-2-ynoate moiety, with an amine group at the 4-position of the cyclohexyl ring, and is present as a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminocyclohexylamine and prop-2-ynoic acid.

  • Reaction Steps: The amine group of 4-aminocyclohexylamine reacts with prop-2-ynoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

  • Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Purification: The product is purified using crystallization techniques to separate the diastereomers.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynoate moiety.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols.

  • Substitution: Amides, esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions, while the prop-2-ynoate moiety can participate in covalent bonding. These interactions can modulate biological processes and chemical reactions.

Comparison with Similar Compounds

  • Methyl 2-(4-aminocyclohexyl)acetate: Similar structure but different ester group.

  • 4,4'-Methylenebis(cyclohexylamine): Similar cyclohexylamine core but different functional groups.

Properties

CAS No.

2408970-25-0

Molecular Formula

C10H16ClNO2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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